Cas no 1805132-87-9 (2,4-Bis(trifluoromethyl)-3-iodomandelic acid)

2,4-Bis(trifluoromethyl)-3-iodomandelic acid is a fluorinated mandelic acid derivative featuring both trifluoromethyl and iodine substituents, enhancing its utility in synthetic and medicinal chemistry. The presence of electron-withdrawing trifluoromethyl groups improves stability and reactivity, while the iodine moiety offers versatility for further functionalization via cross-coupling reactions. This compound is particularly valuable as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where its unique steric and electronic properties enable precise structural modifications. Its high purity and well-defined reactivity profile make it a reliable choice for researchers seeking to incorporate fluorinated or iodinated motifs into complex molecular architectures.
2,4-Bis(trifluoromethyl)-3-iodomandelic acid structure
1805132-87-9 structure
商品名:2,4-Bis(trifluoromethyl)-3-iodomandelic acid
CAS番号:1805132-87-9
MF:C10H5F6IO3
メガワット:414.039796590805
CID:4964735

2,4-Bis(trifluoromethyl)-3-iodomandelic acid 化学的及び物理的性質

名前と識別子

    • 2,4-Bis(trifluoromethyl)-3-iodomandelic acid
    • インチ: 1S/C10H5F6IO3/c11-9(12,13)4-2-1-3(7(18)8(19)20)5(6(4)17)10(14,15)16/h1-2,7,18H,(H,19,20)
    • InChIKey: FMQSRMXYCNGUEU-UHFFFAOYSA-N
    • ほほえんだ: IC1=C(C(F)(F)F)C=CC(C(C(=O)O)O)=C1C(F)(F)F

計算された属性

  • せいみつぶんしりょう: 413.91876 g/mol
  • どういたいしつりょう: 413.91876 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 9
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 369
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.5
  • ぶんしりょう: 414.04
  • 疎水性パラメータ計算基準値(XlogP): 3.3

2,4-Bis(trifluoromethyl)-3-iodomandelic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013034065-1g
2,4-Bis(trifluoromethyl)-3-iodomandelic acid
1805132-87-9 97%
1g
1,475.10 USD 2021-06-22

2,4-Bis(trifluoromethyl)-3-iodomandelic acid 関連文献

2,4-Bis(trifluoromethyl)-3-iodomandelic acidに関する追加情報

2,4-Bis(trifluoromethyl)-3-iodomandelic Acid: A Comprehensive Overview

The compound 2,4-Bis(trifluoromethyl)-3-iodomandelic acid (CAS No. 1805132-87-9) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of mandelic acids, which are known for their unique chemical properties and versatility. The presence of trifluoromethyl groups at the 2 and 4 positions, along with an iodine atom at the 3 position, imparts distinctive electronic and steric characteristics to the molecule. These features make it a valuable substrate for research in fields such as medicinal chemistry, materials science, and catalysis.

Recent studies have highlighted the importance of trifluoromethyl groups in modulating the physical and chemical properties of organic compounds. The trifluoromethyl group is known for its electron-withdrawing nature, which can significantly influence the reactivity and stability of a molecule. In the case of 2,4-Bis(trifluoromethyl)-3-iodomandelic acid, these groups enhance the molecule's ability to participate in various chemical transformations, making it a promising candidate for use in drug design and synthesis.

The iodine atom at the 3 position of this compound adds another layer of complexity to its structure. Iodine is a halogen with unique bonding properties that can be exploited in various chemical reactions. For instance, iodine can act as a leaving group in substitution reactions, enabling the formation of new bonds with other functional groups. This property has been leveraged in recent research to develop novel synthetic pathways for constructing complex molecules.

One of the most exciting applications of 2,4-Bis(trifluoromethyl)-3-iodomandelic acid lies in its potential as a building block for drug discovery. Mandelic acids are known for their ability to form stable amide bonds, which are crucial in peptide synthesis. By incorporating this compound into peptide libraries, researchers can explore its role in developing new therapeutic agents with enhanced bioavailability and efficacy.

Moreover, the trifluoromethyl groups in this compound contribute to its lipophilicity, which is an essential property for drug molecules aiming to cross biological membranes. Recent advancements in computational chemistry have allowed researchers to predict the pharmacokinetic profiles of such compounds more accurately. These studies suggest that 2,4-Bis(trifluoromethyl)-3-iodomandelic acid could serve as a lead compound for developing drugs targeting specific biological pathways.

In addition to its role in medicinal chemistry, 2,4-Bis(trifluoromethyl)-3-iodomandelic acid has shown promise in materials science applications. The trifluoromethyl groups can impart unique electronic properties to materials synthesized from this compound. For example, films or polymers incorporating this molecule could exhibit enhanced stability under harsh conditions or improved electrical conductivity.

The synthesis of 2,4-Bis(trifluoromethyl)-3-iodomandelic acid involves a series of carefully controlled reactions that highlight its complexity as a molecule. Researchers have developed efficient synthetic routes that utilize modern catalytic techniques and advanced purification methods. These methods ensure high yields and purity levels necessary for its use in demanding applications.

Recent breakthroughs in asymmetric catalysis have further expanded the utility of this compound. By employing chiral catalysts during its synthesis, researchers can control the stereochemistry of the product. This capability is particularly valuable in drug development, where stereochemistry often plays a critical role in determining a molecule's efficacy and safety.

In conclusion, 2,4-Bis(trifluoromethyl)-3-iodomandelic acid (CAS No. 1805132-87-9) is a versatile and intriguing compound with diverse applications across multiple scientific disciplines. Its unique structure combines the electronic effects of trifluoromethyl groups with the reactivity of an iodine atom, making it an invaluable tool for researchers seeking innovative solutions in drug discovery and materials science.

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